molecular formula C18H10BrClN2S B5293222 3-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5293222
M. Wt: 401.7 g/mol
InChI Key: KIUJWMBRXUEYNA-RIYZIHGNSA-N
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Description

3-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTAA and is a derivative of thiazole.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may act by disrupting the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, fungi, and bacteria. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its potential applications in various scientific research fields. This compound has shown promising results in various studies, making it an attractive candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity and safety of this compound.

Future Directions

There are several future directions for research on 3-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile. One of the future directions is to explore the potential applications of this compound in the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Another future direction is to study the mechanism of action of this compound to gain a better understanding of its biological activities. Furthermore, future studies can focus on the development of new compounds based on 3-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile with improved biological activities and reduced toxicity.

Synthesis Methods

The synthesis of 3-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 3-bromoacetophenone and 4-(4-chlorophenyl)-2-aminothiazole in the presence of potassium carbonate and acetonitrile. The reaction is carried out at room temperature, and the product is obtained by recrystallization from ethanol.

Scientific Research Applications

3-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has shown potential applications in various scientific research fields. It has been used as a building block for the synthesis of various compounds with potential biological activities. This compound has been studied for its anticancer, antifungal, and antibacterial properties.

properties

IUPAC Name

(E)-3-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClN2S/c19-15-3-1-2-12(9-15)8-14(10-21)18-22-17(11-23-18)13-4-6-16(20)7-5-13/h1-9,11H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUJWMBRXUEYNA-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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